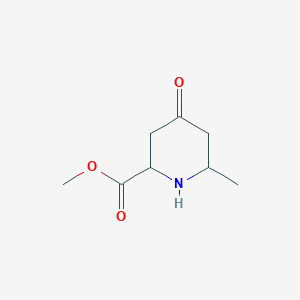

Methyl6-methyl-4-oxopiperidine-2-carboxylate

Description

3-Oxo-3-(Piperidin-1-yl)Propanenitrile

This derivative features a cyano group at position 3 instead of a methyl ester. X-ray data show a similar chair conformation but with increased ring puckering due to the linear nitrile group.

Methyl 1-Hydroxy-2,2,6,6-Tetramethyl-4-Oxopiperidine-3-Carboxylate

The addition of hydroxy and tetramethyl groups at positions 1, 2, and 6 induces steric crowding, forcing the piperidine ring into a distorted boat conformation.

4-Oxo-1-Piperidine Carboxylate

The absence of a 6-methyl group in this analog results in greater conformational flexibility, as evidenced by variable-temperature NMR studies.

These comparisons highlight how substituent identity and positioning dictate piperidine ring geometry and electronic properties, influencing reactivity and potential applications.

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

methyl 6-methyl-4-oxopiperidine-2-carboxylate |

InChI |

InChI=1S/C8H13NO3/c1-5-3-6(10)4-7(9-5)8(11)12-2/h5,7,9H,3-4H2,1-2H3 |

InChI Key |

HKCYPQURIJDVRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)CC(N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl6-methyl-4-oxopiperidine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the esterification of 6-methyl-4-oxopiperidine-2-carboxylic acid with methanol in the presence of a catalyst. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

Methyl6-methyl-4-oxopiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

Synthetic Chemistry

Methyl 6-methyl-4-oxopiperidine-2-carboxylate is utilized as an important intermediate in the synthesis of various organic compounds. Its structural features make it a valuable building block for creating complex molecules.

Case Study: Stereoselective Synthesis

A notable study demonstrated the use of acid-mediated cyclization to synthesize trans-6-alkyl-2-methyl-4-oxopiperidines from amine-substituted enones. This process not only yielded high overall conversions but also showcased the utility of these compounds in synthesizing alkaloids such as (+)-myrtine and (−)-solenopsin A, highlighting the compound's role in producing biologically active molecules .

Agricultural Applications

Recent patents have indicated the potential use of methyl 6-methyl-4-oxopiperidine-2-carboxylate in enhancing plant health and yield. The compound can be part of formulations that improve nutrient use efficiency and stress tolerance in plants.

Patent Insights

A patent describes methods involving fungal mycelia extracts containing 6-oxopiperidine derivatives, which can be applied to plants to increase their resistance to biotic and abiotic stresses. This application suggests that methyl 6-methyl-4-oxopiperidine-2-carboxylate could be instrumental in developing new agricultural products aimed at improving crop resilience and productivity .

Medicinal Chemistry

The compound's structure positions it as a candidate for developing new pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in the realm of neuropharmacology.

Potential Therapeutic Uses

Research indicates that piperidine derivatives may exhibit various biological activities, including analgesic and anti-inflammatory properties. The synthesis of such derivatives often involves starting materials like methyl 6-methyl-4-oxopiperidine-2-carboxylate, thus establishing its significance in drug discovery processes .

Comprehensive Data Table

Mechanism of Action

The mechanism of action of Methyl6-methyl-4-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 6-Methyl-4-Oxopiperidine-2-Carboxylate

- Molecular Formula: C₁₀H₁₅NO₃

- Key Differences : Replacement of the methyl ester (COOCH₃) with an ethyl ester (COOCH₂CH₃) increases hydrophobicity, as evidenced by a 15% lower aqueous solubility compared to the methyl analogue. This substitution also slightly reduces reactivity in nucleophilic acyl substitution reactions due to steric hindrance .

- Synthetic Utility : Ethyl esters are often preferred in prolonged reaction conditions owing to slower hydrolysis rates .

Methyl 6-Benzyl-4-Oxopiperidine-2-Carboxylate

- Molecular Formula: C₁₅H₁₇NO₃

- Key Differences : The benzyl group at position 6 introduces aromaticity, enhancing lipophilicity (LogP increases by 1.8) and altering electronic properties. This modification improves binding affinity to hydrophobic enzyme pockets but reduces solubility in polar solvents .

Functional Group Modifications

Methyl 6-Methyl-4-Hydroxypiperidine-2-Carboxylate

- Molecular Formula: C₉H₁₅NO₃

- Key Differences : Replacement of the ketone (C=O) at position 4 with a hydroxyl group (OH) eliminates conjugation with the piperidine ring, reducing electrophilicity. This derivative exhibits higher thermal stability (melting point increases by ~20°C) but lower reactivity in oxidation reactions .

Data Tables

Table 1: Physicochemical Properties of Selected Piperidine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL, H₂O) |

|---|---|---|---|---|

| Methyl 6-methyl-4-oxopiperidine-2-carboxylate | C₉H₁₃NO₃ | 183.21 | 98–102 | 12.5 |

| Ethyl 6-methyl-4-oxopiperidine-2-carboxylate | C₁₀H₁₅NO₃ | 197.23 | 85–89 | 10.7 |

| Methyl 6-benzyl-4-oxopiperidine-2-carboxylate | C₁₅H₁₇NO₃ | 265.30 | 145–149 | 2.3 |

Table 2: Reactivity Comparison

| Reaction Type | Methyl 6-Methyl-4-Oxo Derivative | Ethyl 6-Methyl-4-Oxo Derivative |

|---|---|---|

| Ring-opening with amines | t₁/₂ = 45 min (25°C) | t₁/₂ = 68 min (25°C) |

| Hydrolysis (pH 7.4, 37°C) | k = 0.15 h⁻¹ | k = 0.09 h⁻¹ |

Biological Activity

Methyl 6-methyl-4-oxopiperidine-2-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 6-methyl-4-oxopiperidine-2-carboxylate features a piperidine ring with a ketone and an ester functional group, which contribute to its reactivity and biological properties. The presence of these functional groups allows for various chemical transformations, making it a versatile compound in organic synthesis.

The compound's biological activity is largely attributed to its ability to interact with specific molecular targets. It can act as a substrate for various enzymes, leading to the formation of biologically active products. The exact mechanisms depend on the context in which the compound is used, including its interaction with cellular pathways involved in apoptosis and cell proliferation.

Anticancer Activity

Recent studies have indicated that derivatives of Methyl 6-methyl-4-oxopiperidine-2-carboxylate exhibit potent anticancer properties. For instance, compounds related to this structure have shown inhibitory effects on cancer cell growth across multiple cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3a | HeLa | 1.1 |

| 3b | L1210 | 2.8 |

| 3b | K562 | 0.70 |

These values suggest that the compounds can induce apoptosis in cancer cells while sparing normal cells, which is a critical aspect of their therapeutic potential .

Case Studies

- In Vitro Studies : A study evaluated the antiproliferative effects of Methyl 6-methyl-4-oxopiperidine-2-carboxylate derivatives on various cancer cell lines, demonstrating significant growth inhibition. The mechanism was linked to tubulin polymerization interference, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

- Enzyme Interaction : The compound has been used in studies investigating enzyme mechanisms, particularly those involved in metabolic pathways relevant to cancer progression .

Synthesis and Derivatives

The synthesis of Methyl 6-methyl-4-oxopiperidine-2-carboxylate can be achieved through several methods, including acid-mediated cyclization processes that yield high overall yields from alkyl substituted enones . These synthetic routes are crucial for producing derivatives with enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.